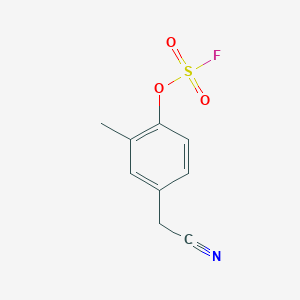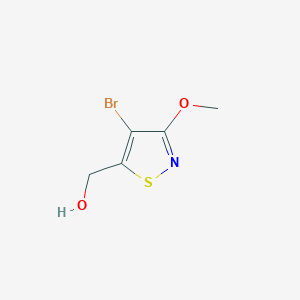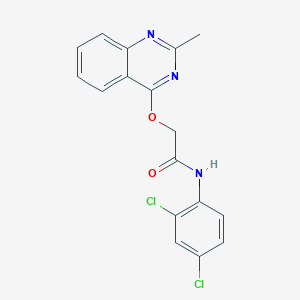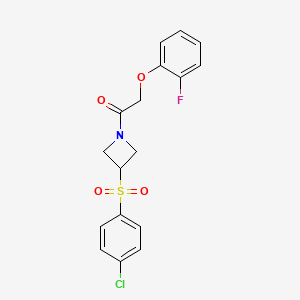
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide acts as a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. By activating the CB2 receptor, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can modulate immune responses and reduce inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant effects and to modulate the activity of various enzymes and signaling pathways. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide in laboratory experiments is its well-established synthesis method and the availability of high-purity samples. In addition, its selective agonism of the CB2 receptor makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is that its effects can be difficult to interpret in vivo, as it can interact with multiple receptors and signaling pathways.
未来方向
There are numerous potential future directions for research on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. One area of interest is in the development of novel therapeutic agents based on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, either through modification of its chemical structure or through the development of new compounds with similar properties. Another area of interest is in the study of the CB2 receptor and its role in various physiological processes, including inflammation, immune responses, and neurodegeneration. Finally, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide may have potential applications in the development of new treatments for a wide range of diseases and conditions, including chronic pain, inflammation, and neurodegenerative diseases.
合成方法
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is typically synthesized through a multi-step process involving the reaction of various reagents with cyclohexanone. The final step involves the addition of a pyridine ring to the cyclohexanone molecule, resulting in the formation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. The synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent anti-inflammatory effects, as well as analgesic properties. In addition, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNTYOUNBZEGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)
![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)


![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
